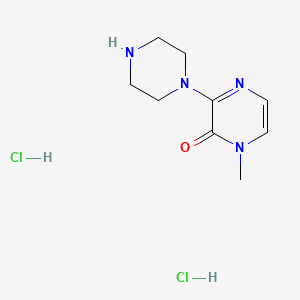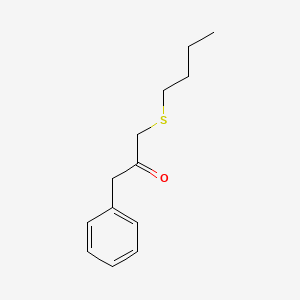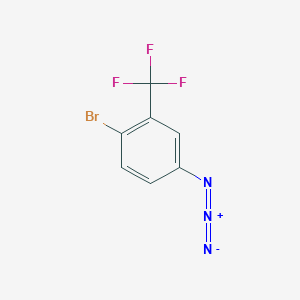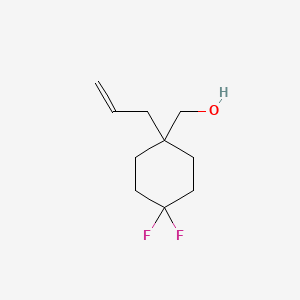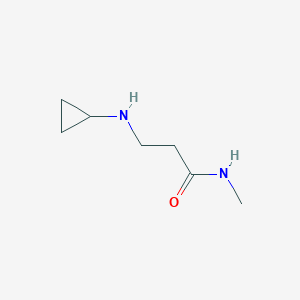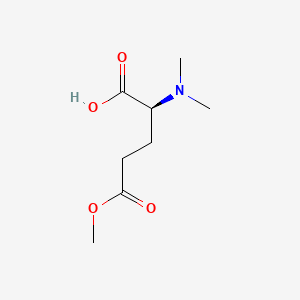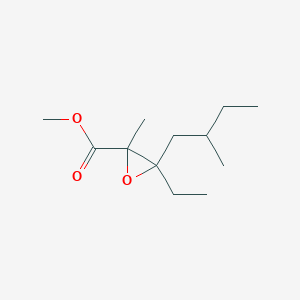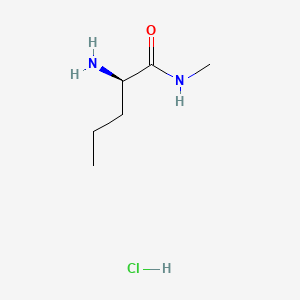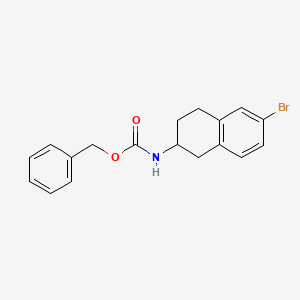
Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a brominated tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes bromination to introduce a bromine atom at the 6-position.
Carbamate Formation: The brominated intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can be performed on the carbamate group to yield the corresponding amine.
Substitution: The bromine atom in the tetrahydronaphthalene ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.
Major Products:
Oxidation: Products include benzylic alcohols or ketones.
Reduction: The primary amine derivative is formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Benzyl carbamate: Lacks the brominated tetrahydronaphthalene ring.
6-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the benzyl carbamate moiety.
Naphthalene derivatives: Various substitutions on the naphthalene ring.
Uniqueness: Benzyl (6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is unique due to the combination of a brominated tetrahydronaphthalene ring with a benzyl carbamate group, offering distinct chemical reactivity and potential biological activity compared to its individual components or similar compounds.
Propiedades
Fórmula molecular |
C18H18BrNO2 |
|---|---|
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
benzyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C18H18BrNO2/c19-16-8-6-15-11-17(9-7-14(15)10-16)20-18(21)22-12-13-4-2-1-3-5-13/h1-6,8,10,17H,7,9,11-12H2,(H,20,21) |
Clave InChI |
XNAVHJUKEXASBP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1NC(=O)OCC3=CC=CC=C3)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


